molecular formula C9H9ClN2OS B040170 N-Carbamothioyl-N-(4-chlorophenyl)acetamide CAS No. 114709-65-8

N-Carbamothioyl-N-(4-chlorophenyl)acetamide

Cat. No. B040170
M. Wt: 228.7 g/mol
InChI Key: ZCCZRSOUYOJQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Carbamothioyl-N-(4-chlorophenyl)acetamide, also known as CCT018159, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor that targets the protein kinases, which play a crucial role in various cellular processes such as proliferation, differentiation, and survival.

Mechanism Of Action

N-Carbamothioyl-N-(4-chlorophenyl)acetamide is a small molecule inhibitor that targets the protein kinases. It works by inhibiting the activity of these kinases, which play a crucial role in various cellular processes such as proliferation, differentiation, and survival. By inhibiting the activity of these kinases, N-Carbamothioyl-N-(4-chlorophenyl)acetamide disrupts the signaling pathways that are involved in the development and progression of cancer and other diseases.

Biochemical And Physiological Effects

N-Carbamothioyl-N-(4-chlorophenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to reduce the levels of certain proteins that are involved in the development and progression of cancer and other diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of N-Carbamothioyl-N-(4-chlorophenyl)acetamide is that it is a small molecule inhibitor, which makes it easier to synthesize and study in the laboratory. It has also been found to be effective against various types of cancer and other diseases. However, one of the limitations of N-Carbamothioyl-N-(4-chlorophenyl)acetamide is that it may have off-target effects, which could lead to unwanted side effects.

Future Directions

There are several future directions for the study of N-Carbamothioyl-N-(4-chlorophenyl)acetamide. One direction is to study its potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Another direction is to study its potential use in the treatment of other types of cancer and diseases. Additionally, further research is needed to determine the optimal dosage and administration of N-Carbamothioyl-N-(4-chlorophenyl)acetamide for maximum therapeutic effect.

Synthesis Methods

The synthesis of N-Carbamothioyl-N-(4-chlorophenyl)acetamide involves a two-step process. In the first step, 4-chlorophenylacetic acid is reacted with thionyl chloride to form 4-chlorophenylacetyl chloride. In the second step, the resulting 4-chlorophenylacetyl chloride is reacted with ammonium thiocyanate to form N-Carbamothioyl-N-(4-chlorophenyl)acetamide.

Scientific Research Applications

N-Carbamothioyl-N-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to be effective against various types of cancer, such as breast cancer, prostate cancer, and leukemia. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

114709-65-8

Product Name

N-Carbamothioyl-N-(4-chlorophenyl)acetamide

Molecular Formula

C9H9ClN2OS

Molecular Weight

228.7 g/mol

IUPAC Name

N-carbamothioyl-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C9H9ClN2OS/c1-6(13)12(9(11)14)8-4-2-7(10)3-5-8/h2-5H,1H3,(H2,11,14)

InChI Key

ZCCZRSOUYOJQAL-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)Cl)C(=S)N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)Cl)C(=S)N

synonyms

Acetamide, N-(aminothioxomethyl)-N-(4-chlorophenyl)-

Origin of Product

United States

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